molecular formula C7H7F3N2 B12456595 N-methyl-4-(trifluoromethyl)pyridin-2-amine

N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12456595
M. Wt: 176.14 g/mol
InChI Key: UESSPTZKBKWVHU-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group and the methylation of the amine group on the pyridine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through crystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-methyl-4-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

    4-amino-2-(trifluoromethyl)pyridine: This compound has an amino group instead of a methylated amine group, leading to different reactivity and applications.

    2-chloro-4-(trifluoromethyl)pyridine:

    N-methyl-2-(trifluoromethyl)pyridin-4-amine: This is a positional isomer with the trifluoromethyl group at a different position on the pyridine ring, affecting its chemical behavior and applications.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

N-methyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2/c1-11-6-4-5(2-3-12-6)7(8,9)10/h2-4H,1H3,(H,11,12)

InChI Key

UESSPTZKBKWVHU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1)C(F)(F)F

Origin of Product

United States

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